molecular formula C6H8ClN3O2 B099614 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole CAS No. 2302-28-5

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole

Cat. No. B099614
CAS RN: 2302-28-5
M. Wt: 189.6 g/mol
InChI Key: MVICIJDNZUMTFU-UHFFFAOYSA-N
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Description

The compound 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related imidazole derivatives has been reported in the literature. For instance, a derivative, 1-methyl-2-chloromethyl-5-nitroimidazole, was synthesized through a reaction with tertiary nitronate anions, leading to compounds with a trisubstituted ethylenic double bond in the 2 position. This reaction proceeds via a C-alkylation according to the SRN1 mechanism followed by base-promoted nitrous acid elimination . Another study reported the synthesis of 5-Chloro-1-methyl-4-nitroimidazole, which was achieved from diethyl ethaneioate through a four-step reaction including amination, cyclization, salt formation, and nitration, with improvements made by using a methylamine aqueous solution instead of methylamine gas .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For example, a secnidazole derivative was confirmed by 1H NMR, 13C NMR, mass spectra, elemental analyses, and X-ray single crystal diffraction, revealing that it crystallized in the triclinic space group with specific unit cell parameters . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which are often utilized to create more complex molecules with potential biological activities. The study of reactions such as C-alkylation and nitrous acid elimination is crucial for understanding the reactivity and functionalization of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group and a chloro substituent can significantly affect the compound's reactivity and biological activity. The derivatives synthesized in the studies mentioned exhibit a range of biological activities, including β-glucuronidase inhibitory activity, which was evaluated in vitro with some compounds showing potent activity . Additionally, the secnidazole derivative demonstrated better anti-urease activity compared to secnidazole and acetyl-hydroxy acid against Helicobacter pylori .

Scientific Research Applications

Nitroimidazoles in Bacteroides Genetics

Nitroimidazoles, including variants like 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole, demonstrate potential as potent anaerobicidal agents. Studies have shown their bactericidal effects against various anaerobic bacteria, except certain genera, highlighting their relevance in treating infections caused by anaerobic organisms (Reysset, Su & Sebald, 1993).

Chemical Reactivity Studies

Research on the reactivity of methyl-1 chloromethyl-2 nitro-5 imidazole, a related compound, with tertiary nitronate anions, reveals the formation of 1-methyl-5-nitro-imidazoles with trisubstituted ethylenic double bonds. This indicates a significant scope for chemical synthesis applications (Crozet et al., 1985).

Crystal Structure and Halogen Bonding

The study of crystal structures of imidazole derivatives, including 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole, reveals different modes of C-Cl...O halogen bonds, contributing to our understanding of molecular interactions and crystal packing. This knowledge is vital for designing drugs and materials with desired properties (Kubicki & Wagner, 2007).

Vibrational and Electronic Analysis

An in-depth analysis of the vibrational, electronic, NMR, NLO, and structural aspects of 5-chloro-1-methyl-4-nitro-1H-imidazole (CMNI) provides insights into its electronic properties, stability, charge delocalization, and nonlinear optical activity. Such studies are crucial for developing materials with specific electronic and optical applications (Sridevi & Velraj, 2012).

Future Directions

Imidazole and its derivatives have a broad range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on developing new synthetic routes and exploring further applications of imidazole derivatives.

properties

IUPAC Name

5-chloro-1-ethyl-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-3-9-4(2)8-6(5(9)7)10(11)12/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVICIJDNZUMTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=C1Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945707
Record name 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole

CAS RN

2302-28-5
Record name NSC7864
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Record name 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
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Record name 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KJ Duffy, G Tennant, CJ Wallis, GW Weaver - ARKIVOC, 2002 - arkat-usa.org
… added to a solution of 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole 20 (3.8 g, 0.02 mol) in anhydrous dimethylformamide (25.0 mL) and the mixture was stirred at room temperature …
Number of citations: 2 www.arkat-usa.org
A Taher - 2001 - repository.lboro.ac.uk
The research described in this thesis is aimed at developing novel methods of synthesis for heterocyclic compounds, in particular cyclisation reactions involving the nitro functional group…
Number of citations: 3 repository.lboro.ac.uk

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